molecular formula C13H15NO5 B12487391 ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

Cat. No.: B12487391
M. Wt: 265.26 g/mol
InChI Key: JKSQZWGUPHQXOM-UHFFFAOYSA-N
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Description

Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with ethyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate is unique due to the presence of both the benzodioxane ring and the glycinate moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetate

InChI

InChI=1S/C13H15NO5/c1-2-17-12(15)7-14-13(16)11-8-18-9-5-3-4-6-10(9)19-11/h3-6,11H,2,7-8H2,1H3,(H,14,16)

InChI Key

JKSQZWGUPHQXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1COC2=CC=CC=C2O1

solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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